

A Technical Guide to 2-Fluoropyridine: Molecular Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Fluoropyridine	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Fluoropyridine**, a key fluorinated heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its unique properties, conferred by the fluorine atom, make it a subject of significant interest in medicinal chemistry for enhancing metabolic stability, binding affinity, and pKa modulation of target molecules.

Molecular Identity and Physicochemical Properties

2-Fluoropyridine is a colorless to light yellow liquid at room temperature. The introduction of a highly electronegative fluorine atom at the 2-position of the pyridine ring significantly influences its chemical reactivity and physical properties compared to unsubstituted pyridine.

Structural and Quantitative Data

The fundamental properties of **2-Fluoropyridine** are summarized in the table below, providing a consolidated reference for researchers.

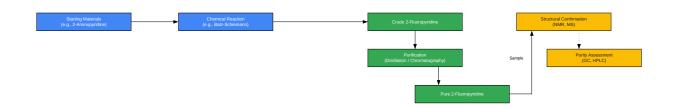


Property	Value	Reference
Molecular Formula	C ₅ H ₄ FN	[1][2][3][4][5][6][7][8][9]
Molecular Weight	97.09 g/mol	[1][2][3][4][5][6][7][8][9]
CAS Number	372-48-5	[2][3][4][5][6][7][8][9]
IUPAC Name	2-fluoropyridine	[1][3]
Synonyms	o-fluoropyridine, Pyridine, 2-fluoro-	[1][3][4][7]
Appearance	Clear colorless to light yellow liquid	[4][10]
Density	1.128 g/mL at 25 °C	[4][5][6]
Boiling Point	126 °C at 753 mmHg	[4][5][6]
Refractive Index (n20/D)	1.466	[4][5][6]
Flash Point	24 °C (75.2 °F) - closed cup	[5]
Water Solubility	Soluble	[4]
SMILES	C1=CC=NC(=C1)F	[1][3]
InChI Key	MTAODLNXWYIKSO- UHFFFAOYSA-N	[1][3][4][5][6][7][8][9][11]

Synthesis and Characterization Workflow

The synthesis of **2-Fluoropyridine** and its subsequent characterization is a critical workflow in its application. The diagram below illustrates the logical flow from synthesis to purification and final analytical validation.





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General workflow for the synthesis and analysis of **2-Fluoropyridine**.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of **2-Fluoropyridine**. The following sections provide established protocols.

Synthesis Protocol: Modified Balz-Schiemann Reaction

This protocol describes a representative method for synthesizing **2-Fluoropyridine** from 2-aminopyridine. The Balz-Schiemann reaction is a reliable method for introducing fluorine into aromatic systems.[12]

Materials:

- 2-Aminopyridine
- 48% Tetrafluoroboric acid (HBF₄)
- Sodium nitrite (NaNO₂)
- Dichloromethane (CH₂Cl₂)



- Anhydrous sodium sulfate (Na₂SO₄)
- Three-necked round-bottom flask, thermometer, dropping funnel, magnetic stirrer, ice-water bath.

Procedure:

- Diazonium Salt Formation:
 - In a three-necked flask, dissolve 2-aminopyridine in 48% aqueous tetrafluoroboric acid, stirring until a clear solution is formed.
 - Cool the solution to 0-5 °C using an ice-water bath.
 - Prepare a solution of sodium nitrite in deionized water.
 - Add the sodium nitrite solution dropwise to the cooled amine solution over 60-90 minutes,
 maintaining the internal temperature between 0-5 °C with vigorous stirring.
 - After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
- Decomposition and Product Formation:
 - Remove the ice bath and allow the reaction mixture to warm slowly to room temperature.
 - Gently heat the mixture to 50-60 °C. The evolution of nitrogen gas indicates the decomposition of the diazonium salt.
- Work-up and Extraction:
 - After gas evolution ceases, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.



• Purification:

- Filter the dried organic phase and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-Fluoropyridine.

Analytical Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **2-Fluoropyridine**.

- Objective: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei.
- Instrumentation: 300 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Prepare a 5-10% (w/v) solution of 2-Fluoropyridine in a deuterated solvent such as Chloroform-d (CDCl₃) or Acetone-d₆.[11][13]
- Data Acquisition:
 - ¹H NMR: Acquire the proton NMR spectrum. The aromatic region will show complex multiplets corresponding to the four protons on the pyridine ring.[11]
 - ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum to observe the five distinct carbon signals.
 - ¹⁹F NMR: Acquire the ¹⁹F NMR spectrum. A single signal will confirm the presence of the fluorine atom.[14][15]
- Expected Results: The spectra should be consistent with the structure of 2-Fluoropyridine,
 showing characteristic chemical shifts and J-coupling (H-F, C-F) constants.[11][13]
- 3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
- GC-MS is used to assess the purity of the compound and confirm its molecular weight.



- Objective: To separate 2-Fluoropyridine from any impurities and determine its mass-tocharge ratio.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., 3% SP-2100 on Supelcoport) is suitable.[16]
 - Carrier Gas: Helium or Hydrogen.
 - Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C.
 - Injector: Split/splitless injector at 250°C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
 - Mass Range: Scan from m/z 35 to 200.
- Expected Results: The gas chromatogram should show a single major peak. The mass spectrum for this peak should display a molecular ion (M+) peak at m/z 97, corresponding to the molecular weight of **2-Fluoropyridine**.[3][7]

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Objective: To identify characteristic vibrational frequencies, particularly the C-F and aromatic C-H bonds.
- Sample Preparation: The spectrum can be recorded directly from a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.

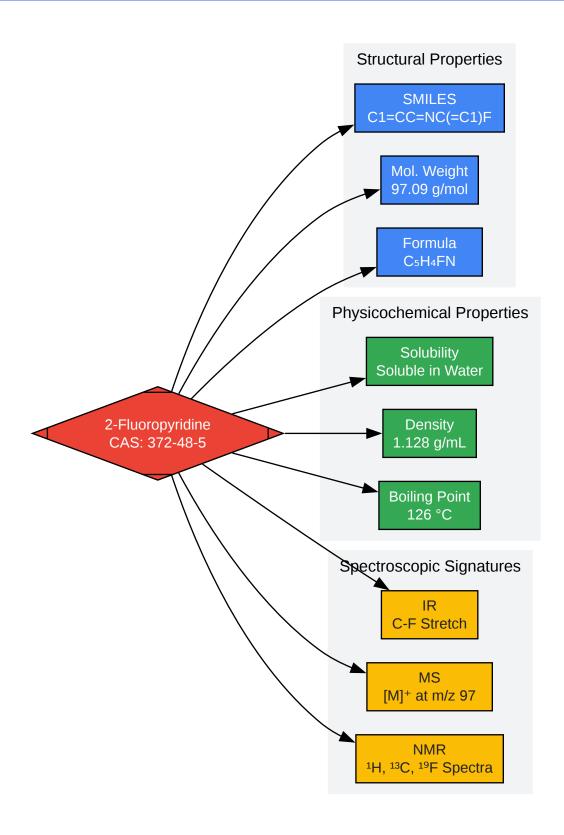


• Expected Results: The spectrum will show characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C/C=N ring stretching (around 1400-1600 cm⁻¹). A strong band corresponding to the C-F stretching vibration is also expected.[17]

Logical Relationships of 2-Fluoropyridine Properties

The properties of **2-Fluoropyridine** are interconnected, stemming from its fundamental molecular structure. The diagram below illustrates these relationships, linking its identity to its structural, physical, and spectroscopic characteristics.





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Interrelation of **2-Fluoropyridine**'s core identity and its properties.



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- To cite this document: BenchChem. [A Technical Guide to 2-Fluoropyridine: Molecular Structure, Properties, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216828#molecular-structure-and-weight-of-2-fluoropyridine]



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